molecular formula C6H12Cl2O B13706415 1-Chloro-5-(chloromethoxy)pentane CAS No. 145912-11-4

1-Chloro-5-(chloromethoxy)pentane

Cat. No.: B13706415
CAS No.: 145912-11-4
M. Wt: 171.06 g/mol
InChI Key: WSWBUHKAEYYIQQ-UHFFFAOYSA-N
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Description

1-Chloro-5-(chloromethoxy)pentane is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage within a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-(chloromethoxy)pentane can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediol with thionyl chloride (SOCl2) to form 1,5-dichloropentane, which is then reacted with sodium methoxide (NaOCH3) to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(chloromethoxy)pentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are commonly used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

    Nucleophilic Substitution: Formation of ethers, alcohols, or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-Chloro-5-(chloromethoxy)pentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-5-(chloromethoxy)pentane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparison with Similar Compounds

1-Chloro-5-(chloromethoxy)pentane can be compared with other chlorinated ethers and halogenated alkanes:

    1-Chloro-5-iodopentane: Similar structure but with an iodine atom instead of a chlorine atom, leading to different reactivity and applications.

    1-Chloro-5-bromopentane: Contains a bromine atom, which affects its chemical properties and reactivity.

    1-Chloro-5-methoxypentane: Similar ether linkage but with a methoxy group instead of a chloromethoxy group, resulting in different chemical behavior.

Properties

CAS No.

145912-11-4

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

1-chloro-5-(chloromethoxy)pentane

InChI

InChI=1S/C6H12Cl2O/c7-4-2-1-3-5-9-6-8/h1-6H2

InChI Key

WSWBUHKAEYYIQQ-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCl)CCCl

Origin of Product

United States

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